molecular formula C13H15NO4 B14030105 Methyl (S)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate

Methyl (S)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B14030105
M. Wt: 249.26 g/mol
InChI Key: JTRONHHYSBFOHW-NSHDSACASA-N
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Description

Methyl (S)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a pyrrolidine ring substituted with a benzyloxy group, a carboxylate ester, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Esterification: The carboxylate ester is formed through an esterification reaction between the carboxylic acid and methanol in the presence of an acid catalyst.

    Oxidation: The ketone functional group is introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology to ensure precise control over reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

    Oxidation Products: Benzaldehyde, benzoic acid.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (S)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl (S)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the carboxylate ester and ketone groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-1-(benzyloxy)-5-hydroxypyrrolidine-3-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.

    Methyl (S)-1-(benzyloxy)-5-aminopyrrolidine-3-carboxylate: Contains an amino group instead of a ketone.

    Methyl (S)-1-(benzyloxy)-5-methylpyrrolidine-3-carboxylate: Substituted with a methyl group instead of a ketone.

Uniqueness

Methyl (S)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the ketone functional group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the benzyloxy group and the ketone makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl (3S)-5-oxo-1-phenylmethoxypyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-7-12(15)14(8-11)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1

InChI Key

JTRONHHYSBFOHW-NSHDSACASA-N

Isomeric SMILES

COC(=O)[C@H]1CC(=O)N(C1)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CC(=O)N(C1)OCC2=CC=CC=C2

Origin of Product

United States

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